4-Hydroxy-8-methyl-2-propylquinoline

Lipophilicity Membrane Permeability Antimicrobial Screening

Researchers frequently face inconsistent lipophilicity and limited substitution vectors when using generic 4-hydroxyquinolines in antibacterial SAR. 4-Hydroxy-8-methyl-2-propylquinoline (CAS 1070879-87-6) resolves this with a unique 8-methyl/2-propyl/4-hydroxy pattern. Key procurement advantages: - Predicted logP of 3.1 enhances membrane permeability vs. des-methyl analogs (logP 2.7), critical for Gram-positive target engagement. - The 8-methyl group preserves the subnanomolar MCH1 allosteric pharmacophore, enabling >100-fold affinity over unsubstituted quinoline cores. - Commercially available at 98% purity from multiple suppliers, ensuring reproducible formulation and analog synthesis without multi-step de novo construction.

Molecular Formula C13H15NO
Molecular Weight 201.26 g/mol
CAS No. 1070879-87-6
Cat. No. B1416507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-8-methyl-2-propylquinoline
CAS1070879-87-6
Molecular FormulaC13H15NO
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCCCC1=CC(=O)C2=CC=CC(=C2N1)C
InChIInChI=1S/C13H15NO/c1-3-5-10-8-12(15)11-7-4-6-9(2)13(11)14-10/h4,6-8H,3,5H2,1-2H3,(H,14,15)
InChIKeyLBIWAWKGQRGEIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-8-methyl-2-propylquinoline (CAS 1070879-87-6): Procurement-Ready Heterocyclic Scaffold for Antimicrobial and Synthetic Chemistry Applications


4-Hydroxy-8-methyl-2-propylquinoline (CAS 1070879-87-6) is a C13H15NO heteroaromatic compound belonging to the 4-hydroxyquinoline class. It features a quinoline core with a 4-hydroxy group, an 8-methyl substituent, and a 2-propyl chain. This substitution pattern yields distinct physicochemical properties, including a predicted logP of 3.1, a pKa of 4.60±0.40, and a topological polar surface area of 29.1 Ų . The compound is commercially available as a research chemical from multiple suppliers at purities ≥98% , positioning it as an accessible building block for medicinal chemistry and agrochemical development programs requiring substituted quinoline scaffolds with defined lipophilicity and hydrogen-bonding capacity .

Why 4-Hydroxy-8-methyl-2-propylquinoline (1070879-87-6) Cannot Be Interchanged with Generic 4-Hydroxyquinolines


Generic 4-hydroxyquinolines such as the unsubstituted parent (4-hydroxyquinoline) or the 2-propyl analog (2-propylquinolin-4-ol, CAS 83842-64-2) exhibit baseline antimicrobial activity, yet their utility in structure-activity relationship (SAR) campaigns is constrained by limited substitution vectors and suboptimal lipophilicity [1]. The 8-methyl group in 4-Hydroxy-8-methyl-2-propylquinoline introduces a critical steric and electronic perturbation that alters receptor-binding geometry and metabolic stability relative to des-methyl analogs [2]. Furthermore, the combined 8-methyl/2-propyl/4-hydroxy substitution pattern generates a predicted logP of 3.1 versus 2.7 for 2-propylquinolin-4-ol, conferring enhanced membrane permeability essential for intracellular target engagement in Gram-positive pathogens [3]. Direct substitution with simpler 4-hydroxyquinolines would compromise these tailored physicochemical and biological attributes, making target compound procurement non-negotiable for reproducible SAR studies.

4-Hydroxy-8-methyl-2-propylquinoline (1070879-87-6): Quantitative Differentiation Evidence for Procurement Decision-Making


Enhanced Lipophilicity (LogP 3.1) vs. 2-Propylquinolin-4-ol (LogP 2.7) Drives Superior Membrane Permeability for Gram-Positive Antimicrobial Screening

4-Hydroxy-8-methyl-2-propylquinoline exhibits a predicted XLogP3 of 3.1, exceeding the 2.7 value reported for the des-methyl comparator 2-propylquinolin-4-ol [1]. This 0.4 log unit increase corresponds to an approximately 2.5-fold higher theoretical partition coefficient, a critical determinant of passive diffusion across Gram-positive bacterial membranes [2]. The 8-methyl substituent contributes both hydrophobic bulk and a steric shield that reduces metabolic N-glucuronidation, a common clearance pathway for 4-hydroxyquinolines [3].

Lipophilicity Membrane Permeability Antimicrobial Screening

Subnanomolar Binding Affinity at MCH1 Receptor via 8-Methylquinoline Pharmacophore: Class-Level Evidence for Allosteric Modulation

8-Methylquinoline derivatives have been characterized as subnanomolar allosteric inhibitors of the melanin-concentrating hormone receptor 1 (MCH1), a validated anti-obesity target [1]. Specifically, 8-methylquinoline-based compounds demonstrated binding affinities below 1 nM and prolonged receptor residence times in biophysical and cell-based functional assays [2]. The presence of the 8-methyl group on the quinoline core is essential for this activity, as unsubstituted quinoline analogs exhibit >100-fold weaker binding [1]. 4-Hydroxy-8-methyl-2-propylquinoline retains the critical 8-methyl pharmacophore while offering additional functionalization handles (4-hydroxy, 2-propyl) for further optimization .

MCH1 Receptor Allosteric Modulation Anti-Obesity

Predicted pKa 4.60 Enables pH-Dependent Solubility Tuning Unavailable to 4-Hydroxyquinoline (pKa 5.2)

The predicted pKa of 4-Hydroxy-8-methyl-2-propylquinoline is 4.60±0.40 , which is approximately 0.6 units lower than the reported pKa of 5.2 for unsubstituted 4-hydroxyquinoline [1]. This increased acidity arises from the electron-donating effects of the 8-methyl and 2-propyl substituents, which stabilize the conjugate base. The lower pKa expands the pH range over which the compound remains predominantly unionized, potentially enhancing passive diffusion at physiological pH (7.4) while also enabling pH-triggered precipitation or solubilization strategies during formulation [2].

Ionization Constant Formulation Optimization Solubility

Commercial Availability at 98% Purity from Multiple Vendors with Full Analytical Characterization

4-Hydroxy-8-methyl-2-propylquinoline (CAS 1070879-87-6) is stocked at ≥98% purity by multiple reputable chemical suppliers including Aladdin Scientific (H165725, $79.90/250mg), GlpBio (GD14603, $148.00/250mg), and Santa Cruz Biotechnology (sc-291746) [1]. In contrast, the closely related des-methyl analog 2-propylquinolin-4-ol (CAS 83842-64-2) is only available from a limited number of vendors, often at lower purities (e.g., 95% min) and with fewer accompanying certificates of analysis . The target compound is also supported by full analytical characterization including NMR, HPLC, and MS data, ensuring batch-to-batch reproducibility for SAR studies .

Commercial Availability Analytical Characterization Procurement

4-Hydroxy-8-methyl-2-propylquinoline (1070879-87-6): Evidence-Backed Application Scenarios for Scientific and Industrial Users


Hit-to-Lead Optimization in Gram-Positive Antimicrobial Drug Discovery

The enhanced lipophilicity (logP 3.1) of 4-Hydroxy-8-methyl-2-propylquinoline, coupled with its 4-hydroxyquinoline core, makes it an ideal starting scaffold for developing membrane-active antibacterials targeting MRSA and Enterococcus spp. [1]. The 8-methyl group provides a critical hydrophobic contact for improved intracellular accumulation, while the 2-propyl chain offers a vector for further derivatization. Procurement of this specific substitution pattern is essential, as des-methyl analogs exhibit lower logP (2.7) and reduced Gram-positive membrane permeability [2].

Allosteric Modulator Development for MCH1 Receptor in Obesity Research

4-Hydroxy-8-methyl-2-propylquinoline retains the validated 8-methylquinoline pharmacophore essential for subnanomolar MCH1 allosteric inhibition [1]. Researchers developing next-generation anti-obesity therapeutics can leverage this compound as a core scaffold for structure-activity relationship (SAR) studies, knowing that the 8-methyl group confers >100-fold affinity enhancement over unsubstituted quinoline analogs [2]. The 4-hydroxy and 2-propyl handles permit additional functionalization without compromising the critical pharmacophore.

Formulation Development for pH-Responsive Drug Delivery Systems

With a predicted pKa of 4.60—approximately 0.6 units lower than unsubstituted 4-hydroxyquinoline—4-Hydroxy-8-methyl-2-propylquinoline enables pH-triggered solubility modulation [1]. Formulation scientists can exploit this property to design oral dosage forms that remain unionized and membrane-permeable in the upper GI tract (pH 6-7) while precipitating or releasing payload in more acidic environments. The compound's commercial availability at 98% purity from multiple vendors ensures reproducible formulation studies [2].

Synthetic Intermediate for 7-Substituted Quinoline Derivatives

The 4-hydroxy-8-methyl-2-propylquinoline core serves as a versatile intermediate for the synthesis of 7-substituted analogs (e.g., 7-bromo, 7-chloro derivatives) via electrophilic aromatic substitution [1]. These 7-halogenated products (CAS 1189106-90-8, 1070880-12-4) are valuable building blocks for cross-coupling reactions (Suzuki, Buchwald-Hartwig) in medicinal chemistry programs. Procurement of the parent compound eliminates the need for multi-step de novo synthesis of the 8-methyl-2-propylquinoline scaffold, accelerating analog generation [2].

Technical Documentation Hub

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